molecular formula C24H19Cl2N3O5 B11990004 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11990004
M. Wt: 500.3 g/mol
InChI Key: IXXFCMNQJWZOJB-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-C][1,3]benzoxazine core, which is substituted with dichloro, dimethoxyphenyl, and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-C][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The dichloro, dimethoxyphenyl, and nitrophenyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, methoxylating agents, and nitrating agents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-C][1,3]benzoxazines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Dichlorobenzoxazines: Compounds with dichloro substituents on the benzoxazine ring, which may have different reactivity and applications.

    Dimethoxyphenyl derivatives: Compounds with dimethoxyphenyl groups, which can influence their solubility and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19Cl2N3O5

Molecular Weight

500.3 g/mol

IUPAC Name

7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H19Cl2N3O5/c1-32-21-8-5-14(9-22(21)33-2)19-12-20-17-10-15(25)11-18(26)23(17)34-24(28(20)27-19)13-3-6-16(7-4-13)29(30)31/h3-11,20,24H,12H2,1-2H3

InChI Key

IXXFCMNQJWZOJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

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